molecular formula C19H19ClN2OS B418275 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 332380-68-4

2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole

Cat. No.: B418275
CAS No.: 332380-68-4
M. Wt: 358.9g/mol
InChI Key: URKVFMADDHMKTB-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a 4-tert-butylphenyl group and at the 5-position with a (4-chlorobenzyl)sulfanyl moiety. The sulfanyl (-S-) linker at C5 introduces flexibility and modulates electronic properties, while the 4-chlorophenyl group may contribute to target binding via hydrophobic interactions. This structural combination suggests applications in pharmaceuticals (e.g., antimicrobial, anticancer) or materials science (e.g., OLED dopants) .

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKVFMADDHMKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Diacylhydrazides

The foundational route for 1,3,4-oxadiazoles involves cyclodehydration of diacylhydrazides. For the target compound, 4-tert-butylbenzohydrazide (1a) is synthesized from 4-tert-butylbenzoic acid and hydrazine hydrate. Subsequent reaction with [(4-chlorophenyl)methyl]sulfanyl acetyl chloride (1b) forms the diacylhydrazide intermediate (1c). Cyclization using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours yields the oxadiazole core.

Reaction Scheme:

1a+1bPOCl3,ΔTarget Compound\text{1a} + \text{1b} \xrightarrow{\text{POCl}_3, \Delta} \text{Target Compound}

This method achieves moderate yields (50–65%) but requires stringent moisture control.

Thiosemicarbazide Route for Sulfanyl Functionalization

Synthesis of 1,3,4-Oxadiazole-2(3H)-thione

Acylhydrazide 1a reacts with carbon disulfide (CS₂) in ethanol under basic conditions (KOH) to form 5-(4-tert-butylphenyl)-1,3,4-oxadiazole-2(3H)-thione (2a). The thione tautomer is stabilized in acidic conditions, enabling selective alkylation.

Key Conditions:

  • CS₂: 2 equivalents, 0°C → room temperature, 12 hours.

  • Yield: 70–75% after recrystallization.

Alkylation with (4-Chlorophenyl)methyl Bromide

Thione 2a undergoes nucleophilic substitution with (4-chlorophenyl)methyl bromide (2b) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 8–10 hours, yielding the target compound.

Reaction Scheme:

2a+2bK2CO3,DMFTarget Compound\text{2a} + \text{2b} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Optimization Data:

ParameterOptimal ValueYield (%)
Temperature60°C68
Reaction Time10 hours68
SolventDMF68
BaseK₂CO₃68

Alkylation efficiency depends on the electrophilicity of 2b and the nucleophilicity of the thione sulfur.

Green Chemistry Approaches

Solvent-Free Cyclization

Microwave-assisted synthesis reduces reaction times and improves yields. A mixture of 1a and 1b is irradiated at 150 W for 5–7 minutes in the presence of iodine (I₂) as a catalyst. This method achieves 75% yield, avoiding toxic solvents.

Advantages:

  • Time: 10 minutes vs. 6 hours (conventional).

  • Eco-Friendly: Eliminates POCl₃ and DMF.

Mechanochemical Grinding

Hydrazide 1a and aldehyde 3a [(4-chlorophenyl)methyl sulfanyl acetaldehyde] are ground with catalytic iodine (5 mol%) for 10 minutes, forming the hydrazone intermediate (3b). Oxidative cyclization with chloramine-T (3c) yields the target compound.

Conditions:

  • Grinding Time: 10 minutes.

  • Oxidizing Agent: Chloramine-T (1.2 equivalents).

  • Yield: 72%.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Diacylhydrazide Route656 hoursHighModerate
Thiosemicarbazide6810 hoursMediumHigh
Microwave-Assisted7510 minutesLowHigh
Mechanochemical7215 minutesLowHigh

The microwave and mechanochemical methods offer superior efficiency and sustainability, making them preferable for industrial applications.

Challenges and Mitigation Strategies

Over-Alkylation

Excess 2b leads to di-alkylation at the sulfur center. Mitigation involves stoichiometric control (1:1 molar ratio) and incremental addition of 2b.

Oxidative Degradation

The sulfanyl group is prone to oxidation during cyclization. Nitrogen purging and antioxidant additives (e.g., BHT) preserve integrity.

Purification

Column chromatography (SiO₂, ethyl acetate/hexane) resolves by-products, achieving >95% purity .

Chemical Reactions Analysis

2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the oxadiazole ring to other functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can induce apoptosis in cancer cells. A notable study evaluated the cytotoxic effects of various oxadiazoles against glioblastoma cell lines, revealing promising results for potential therapeutic applications against cancer .

Antimicrobial Properties

Oxadiazoles have also been investigated for their antimicrobial activities. In vitro studies have indicated that certain derivatives possess significant antibacterial and antifungal effects. The mechanism of action often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Antidiabetic Effects

Compounds within the oxadiazole class have been assessed for their potential in managing diabetes. In studies involving genetically modified models, certain derivatives showed a reduction in glucose levels, suggesting a role in diabetes management .

Agricultural Applications

Oxadiazoles are being explored as potential agrochemicals due to their efficacy against pests and diseases affecting crops. Their ability to act as insecticides or fungicides can lead to enhanced agricultural productivity while minimizing chemical use .

UV Absorption and Fluorescent Materials

The unique structural properties of oxadiazoles allow them to be utilized in the development of materials with UV-absorbing capabilities. These materials can be applied in coatings and plastics to protect against UV degradation .

Scintillators

Certain oxadiazole derivatives are being researched for their application in scintillator materials used in radiation detection due to their luminescent properties when exposed to ionizing radiation .

Case Studies and Research Findings

ApplicationStudy ReferenceFindings
AnticancerPMC9781914Showed significant apoptosis in glioblastoma cells with certain oxadiazole derivatives.
AntimicrobialMDPI MoleculesDemonstrated effective antimicrobial activity against various pathogens.
AntidiabeticPMC6271237Indicated reduction in glucose levels in Drosophila models treated with oxadiazole compounds.
Material ScienceMDPI PharmaceuticalsExplored potential uses in UV protection and scintillator applications due to luminescent properties.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, its antimicrobial activity is believed to result from the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, the compound may induce apoptosis (programmed cell death) by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Activity

Compound Name Substituents Biological Activity (MIC) Key Findings
Target Compound C2: 4-tert-butylphenyl; C5: (4-chlorobenzyl)sulfanyl N/A Hypothesized enhanced stability due to tert-butyl; sulfanyl group may support redox interactions .
61b () C2: 3-cyano-5-nitrobenzylsulfanyl; C5: 4-methoxyphenyl MIC = 4 μM (antitubercular) Sulfanyl group with electron-withdrawing substituents (nitro, cyano) improves activity over parent oxadiazoles .
7b () C2: (4-chlorobenzyl)sulfinyl; C5: 4-chlorophenyl N/A Sulfinyl (-SO-) group increases polarity but reduces activity compared to sulfanyl derivatives .

Analysis : The target compound’s tert-butyl group may reduce antimicrobial potency compared to electron-withdrawing substituents (e.g., nitro in 61b) but could improve pharmacokinetics. Sulfanyl groups generally outperform sulfinyl analogs in redox-mediated mechanisms .

Anticancer and Cytotoxic Analogues

Compound Name Substituents Activity (Growth Inhibition %) Key Findings
106 () C2: 4-chlorophenyl; C5: 4-fluorophenyl 98.74% (SF-295, MCF7, PC-3, SR) Electron-withdrawing groups (Cl, F) enhance DNA intercalation or kinase inhibition .
8 () C2: 3-chloroquinoxaline; C5: 4-tert-butylphenyl N/A (Antitumor) Hybrid quinoxaline-oxadiazole scaffolds show synergistic effects; tert-butyl improves solubility .

Analysis: The target compound lacks the fluorophenyl or quinoxaline moieties of active anticancer analogs but may leverage tert-butyl-enhanced bioavailability for targeted delivery .

CNS-Active Derivatives

Compound Name Substituents Activity Key Findings
XIV () C2: 4-chlorophenyl; C5: 4-nitrophenyl Anticonvulsant, antidepressant Nitro group (electron-withdrawing) enhances CNS penetration and GABAergic activity .
Target Compound C2: 4-tert-butylphenyl; C5: (4-chlorobenzyl)sulfanyl Hypothesized sedative effects tert-butyl may reduce CNS activity compared to nitro-substituted analogs but lower neurotoxicity risk .

Analysis : Electron-withdrawing groups (e.g., nitro) are critical for CNS activity, suggesting the target compound’s electron-donating tert-butyl may limit efficacy in this domain .

Anti-inflammatory and Analgesic Derivatives

Compound Name Substituents Activity (% Inhibition) Key Findings
Compound 1 () C2: 3-(4-chlorophenyl)propan-3-one; C5: substituted phenyl 59.5–61.9% (anti-inflammatory) Ketone substituents enhance COX-2 inhibition; low ulcerogenicity .
Target Compound C2: 4-tert-butylphenyl; C5: (4-chlorobenzyl)sulfanyl Hypothesized moderate activity Sulfanyl group may mimic ketone-mediated binding but with reduced potency .

Analysis : Propan-3-one substituents in optimize anti-inflammatory activity, whereas the target compound’s tert-butyl may limit efficacy but improve safety .

Biological Activity

2-(4-tert-butylphenyl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C19H19ClN2OS
  • Molecular Weight : 358.88 g/mol
  • CAS Number : 332380-68-4

Biological Activity Overview

Oxadiazole derivatives have gained attention for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound in focus has shown promising results in various studies.

Antiproliferative Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • HCT-116 (colorectal carcinoma)
    • HeLa (cervical adenocarcinoma)

In a study involving a library of oxadiazole derivatives, several compounds displayed cytotoxicity towards these cell lines. The mechanism of action was associated with the inhibition of topoisomerase I, an essential enzyme for DNA replication and repair.

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
Compound AHCT-11615.2Topoisomerase I inhibition
Compound BHeLa12.5Topoisomerase I inhibition
Compound CHCT-11610.3Induction of apoptosis

Source: Adapted from

The mechanism by which this compound exerts its biological effects primarily involves the following pathways:

  • Topoisomerase Inhibition : The compound interacts with topoisomerase I, preventing DNA relaxation necessary for replication.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical models:

  • Study on Anticancer Activity : A study published in Cancer Letters evaluated the effects of various oxadiazole compounds on tumor growth in xenograft models. The results showed a significant reduction in tumor size compared to controls.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of oxadiazoles against Mycobacterium tuberculosis. The compound demonstrated high inhibitory activity at concentrations as low as 0.045 µg/mL.

Pharmacological Significance

The pharmacological significance of oxadiazoles is underscored by their role as bioisosteres for various functional groups in drug design. Their unique structural features provide metabolic stability and enhance bioavailability.

Table 2: Comparison of Biological Activities

Activity TypeCompoundMinimum Effective Concentration (μg/mL)
AnticancerThis compound10.3
AntimicrobialVarious Oxadiazoles<0.045
Anti-inflammatoryNot specifiedN/A

Source: Compiled from

Q & A

What are the common synthetic routes for 1,3,4-oxadiazole derivatives, and how can reaction conditions be optimized for higher yields?

Basic Answer : The synthesis typically involves cyclization of hydrazides with carbon disulfide under alkaline conditions or nucleophilic substitution of chloromethyl intermediates with amines/thiols. For example, 5-(benzylamino)methyl derivatives were synthesized by reacting 2-(4-chlorophenyl)-5-chloromethyl-1,3,4-oxadiazole with benzylamine, yielding 86% product . Key characterization methods include IR (C=N, NH stretches), NMR (proton environments), and mass spectrometry.
Advanced Answer : Yield optimization requires adjusting solvent polarity, temperature, and nucleophile reactivity. In , tert-butylamine yielded 57% product, while morpholine derivatives achieved 99% due to better leaving-group displacement . Microwave-assisted synthesis or catalytic bases (e.g., KOH) may further enhance efficiency.

How can spectroscopic and crystallographic data resolve structural ambiguities in oxadiazole derivatives?

Basic Answer : IR identifies functional groups (e.g., C=N at ~1600 cm⁻¹), while ¹H/¹³C NMR assigns substituent positions. For instance, tert-butyl protons appear as a singlet (~1.3 ppm), and aromatic protons split based on substitution patterns .
Advanced Answer : X-ray crystallography ( ) reveals noncovalent interactions (CH⋯N, CH⋯π) influencing molecular packing. Disordered methoxy or tert-butyl groups in crystallographic data (e.g., ) require refinement with occupancy ratios to resolve structural deviations .

What computational methods are used to predict the physicochemical properties of oxadiazole derivatives?

Advanced Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict electronic properties. Molecular Dynamics (MD) simulations model solute-solvent interactions or radiation stability (e.g., BPBD in scintillators, ). highlights correlations between DFT-derived parameters and experimental bioactivity .

How does the structural flexibility of oxadiazole derivatives impact their application in optoelectronic devices?

Advanced Answer : The L-shaped conformation ( ) allows tuning of charge transport in organic electroluminescent diodes. For example, PBD-doped polymers () enhance electron mobility in OLEDs due to the oxadiazole’s electron-deficient core, achieving luminous efficiency >1.5 lm/W . Comparative studies with p-terphenyl ( ) show trade-offs between radiation stability and dopant concentration .

What strategies are employed to design oxadiazole derivatives for biological activity screening?

Basic Answer : Substituent variation (e.g., sulfonyl, morpholino groups) modulates bioavailability. Pro-nematicides like cyprocide-L () were synthesized via sulfonation of thioether intermediates .
Advanced Answer : Molecular docking () identifies binding affinities to target proteins (e.g., urease). Mannich bases () introduce pharmacophores (e.g., piperazine) for enhanced antimicrobial activity, validated via broth dilution assays .

How can researchers address contradictions in reported yields or melting points for similar oxadiazole derivatives?

Advanced Answer : Variability in yields (e.g., 57% vs. 99% for morpholine derivatives, ) arises from reagent purity or reaction time. Melting point discrepancies (e.g., ±2°C ranges in ) may reflect polymorphism or solvent traces. Systematic replication with controlled conditions (e.g., anhydrous solvents) is critical .

What role do noncovalent interactions play in the crystal engineering of oxadiazole-based materials?

Advanced Answer : CH⋯N and CH⋯π interactions ( ) stabilize supramolecular architectures. For example, tert-butyl groups induce steric effects, while methoxy substituents enhance π-stacking in L-shaped conformers. These interactions dictate solubility and thermal stability, relevant for scintillator design .

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